1-Ethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Ethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of enzyme inhibitors and ligands for supramolecular chemistry. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of enzyme inhibitors that target specific enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds with active sites on enzymes, thereby inhibiting their activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to enzyme inhibition or activation. This binding interaction often involves the formation of covalent bonds with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can undergo polymerization in solutions at elevated temperatures in the presence of an acid, which can affect its long-term stability and efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, it has been used in the synthesis of enzyme inhibitors that target specific metabolic pathways, thereby altering the flow of metabolites and affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within the cytoplasm or other cellular organelles .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the nucleus can enable this compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of 1-ethyl-1H-pyrazole with formylating agents such as Vilsmeier-Haack reagent can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Ethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Ethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-4-carbaldehyde
- 1-Phenyl-1H-pyrazole-4-carbaldehyde
- 1-Benzyl-1H-pyrazole-4-carbaldehyde
Comparison: 1-Ethyl-1H-pyrazole-4-carbaldehyde is unique due to its ethyl substituent, which can influence its reactivity and interaction with other molecules. Compared to its methyl, phenyl, and benzyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-ethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSDESWKSPAALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374547 | |
Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304903-10-4 | |
Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304903-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1H-pyrazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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